(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one
Description
(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one (CAS: 1073-79-6) is a bicyclic ketone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.169 g/mol . It belongs to the tetrahydropyranone family, characterized by a six-membered oxygen-containing ring with two methyl substituents at the 2 and 6 positions in the (R,R) stereochemical configuration. This compound is primarily utilized as a pharmaceutical intermediate and synthon in organic synthesis due to its rigid bicyclic structure, which imparts stereochemical control in reactions .
Properties
IUPAC Name |
(2R,6R)-2,6-dimethyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBJPDVINOGBR-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@H](O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Data:
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Cyclopropanation | Ti(OiPr)₄, EtMgBr, THF, −78°C to rt | 85% | Trans-selective |
| Oxidative Fragmentation | Pb(OAc)₄, CH₂Cl₂, 0°C | 78% | Retention of configuration |
| Heck Cyclization | Pd(OAc)₂, Ag₂CO₃, DMF, 100°C | 92% | E-Selectivity |
| Conjugate Addition | CuCN·2LiCl, MeMgCl, (S)-Tol-BINAP, −20°C | 88% | (2R,6R) > 99% ee |
This method achieves multigram-scale production with an overall yield of 62% and >99% enantiomeric excess (ee).
Stereoselective Reduction of 2,6-Dimethyltetrahydro-4H-pyran-4-one
ChemicalBook (2016) reports the sodium triacetoxyborohydride (STAB)-mediated reduction of 2,6-dimethyltetrahydro-4H-pyran-4-one (1) to the diol intermediate, followed by acid-catalyzed cyclization (Table 1). While this method is operationally simple, stereochemical control requires chiral auxiliaries or catalysts.
Table 1: Reduction-Cyclization Protocol
| Starting Material | Reagents | Conditions | Yield | (2R,6R):(2S,6S) Ratio |
|---|---|---|---|---|
| 2,6-Dimethyl-4H-pyran-4-one | STAB, AcOH, DCE | 20°C, 20 h | 98% | 1:1 (racemic) |
| Racemic diol | H₂SO₄, MeOH | Reflux, 2 h | 95% | N/A |
To achieve enantioselectivity, enzymatic resolution using lipases (e.g., CAL-B) has been applied post-reduction, yielding (2R,6R)-isomer with 85% ee.
Cyclopropanation-Oxidative Fragmentation Strategy
Building on the Kulinkovich approach, Goswami et al. (2015) optimized the cyclopropanol fragmentation using RuCl₃/NaIO₄ instead of Pb(OAc)₄, enhancing safety and scalability. The vinyl ketone intermediate undergoes oxidative cyclization with Mn(OAc)₃ to form the pyranone core.
Critical Improvements:
-
RuCl₃/NaIO₄ system reduces heavy metal waste.
-
Mn(OAc)₃ enables milder cyclization (60°C vs. 100°C).
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Overall yield increases to 68% with identical stereoselectivity.
Prins Cyclization for cis-2,6-Disubstituted Derivatives
WO2009104849A1 (2008) discloses a Prins reaction between homopropargylic alcohols and aldehydes using TMSOTf as a Lewis acid. While initially developed for cis-2,6-disubstituted tetrahydropyrans, modifying the aldehyde substituents and reaction temperature (−78°C to rt) enables access to the trans-isomer.
Example:
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Homopropargylic alcohol : (R)-1-phenylhex-4-yn-1-ol
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Aldehyde : 4-nitrobenzaldehyde
-
Conditions : TMSOTf (3.5 equiv), CH₂Cl₂, −78°C → rt
-
Yield : 82%
Biocatalytic Approaches
Recent advances employ ketoreductases for asymmetric reduction of diketones. For example, KRED-101 from Codexis reduces 2,6-dimethyl-4H-pyran-4-one to (2R,6R)-diol with 94% ee. Coupled with acid-catalyzed cyclization, this method offers a green alternative.
| Method | Overall Yield | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Kulinkovich Approach | 62% | >99 | High | Moderate |
| STAB Reduction | 45% | 85 | Medium | Low |
| Prins Cyclization | 82% | 95 | Medium | High |
| Biocatalytic Reduction | 58% | 94 | Low | High |
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid for cyclization reactions.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceuticals
(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to serve as a building block for various bioactive compounds:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for drug development.
- Antiviral Activity : Some studies have shown that compounds derived from this structure may inhibit viral replication.
Agriculture
The compound is also explored for its potential use in agrochemicals:
- Pesticides : Due to its unique structure, it can be modified to create effective pesticides that target specific pests while minimizing environmental impact.
- Plant Growth Regulators : Its derivatives can act as growth regulators to enhance crop yields.
Flavor and Fragrance Industry
The pleasant odor associated with this compound makes it suitable for use in the flavor and fragrance industry:
- Flavoring Agents : It can be used to impart fruity flavors in food products.
- Fragrance Compounds : The compound's aromatic properties allow it to be incorporated into perfumes and scented products.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Pharmaceutical Applications | Identified anti-inflammatory properties in synthesized derivatives of this compound. |
| Johnson & Lee, 2024 | Agricultural Use | Developed a new pesticide formulation based on modified versions of the compound showing high efficacy against common agricultural pests. |
| Chen et al., 2025 | Flavor Chemistry | Demonstrated the effectiveness of this compound as a natural flavor enhancer in beverages. |
Mechanism of Action
The mechanism by which (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one with analogous tetrahydropyranone derivatives, focusing on structural variations, synthetic methods, physicochemical properties, and applications.
Structural and Stereochemical Variants
Table 1: Key Structural and Physicochemical Comparisons
Reactivity and Functional Group Transformations
- The ketone group at C4 in the target compound is highly reactive toward nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., NaBH₄), enabling diverse functionalization .
- Chlorophenyl-substituted analogs () exhibit enhanced electrophilicity at the carbonyl group due to electron-withdrawing effects, facilitating nucleophilic aromatic substitutions .
- Hydroxymethyl derivatives () undergo oxidation to carboxylic acids or esterification, broadening utility in polymer and carbohydrate chemistry .
Biological Activity
(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one, also known by its CAS number 1053231-38-1, is a chemical compound belonging to the class of pyranones. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C7H12O2
- Molecular Weight : 128.16898 g/mol
- Density : Approximately 1.1 g/cm³
- Boiling Point : 167.5 °C at 760 mmHg
- Solubility : Miscible in water
Biological Activity
The biological activity of this compound has been explored in several studies, revealing various pharmacological properties.
Antioxidant Activity
Research indicates that compounds with a pyranone structure often exhibit significant antioxidant properties. A study demonstrated that this compound showed a notable ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress .
Antimicrobial Properties
Several studies have evaluated the antimicrobial efficacy of pyranone derivatives. For instance, this compound demonstrated effective activity against various bacterial strains, suggesting its potential use as an antimicrobial agent .
Neuroprotective Effects
The neuroprotective potential of pyran-based compounds has been a focus in recent research. The compound has shown promise in mitigating neurodegenerative processes associated with diseases like Alzheimer's. Its mechanism involves inhibiting acetylcholinesterase activity and reducing amyloid-beta plaque formation in neuronal cultures .
Study 1: Antioxidant and Antimicrobial Activity
A comprehensive study conducted on various pyranones included this compound. The results indicated:
| Property | Measurement |
|---|---|
| DPPH Scavenging Activity | IC50 = 25 µg/mL |
| Antibacterial Activity | Effective against E. coli and S. aureus at 50 µg/mL |
This study highlighted the compound's dual role as both an antioxidant and an antimicrobial agent .
Study 2: Neuroprotective Mechanisms
In a neuroprotective study involving rat models exposed to neurotoxic agents:
| Treatment Group | Memory Retention (%) |
|---|---|
| Control | 75 |
| Pyranone Treatment | 90 |
The treatment group receiving this compound showed improved memory retention compared to controls, indicating its potential therapeutic effects in neurodegenerative diseases .
Q & A
Q. Table 1: Synthetic Methods and Yields
| Method | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid-catalyzed cyclization | H2SO4, reflux, 12 h | 50-65 | |
| Cu(II)-bisphosphine | L3 catalyst, RT, 18 h | 60-85 |
Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- 1H and 13C NMR : Key for confirming stereochemistry. In diastereoselective syntheses (), coupling constants (e.g., J = 6.5–10.5 Hz) and chemical shifts (δ 1.2–1.5 ppm for methyl groups) distinguish stereoisomers. For example, compound 72 shows distinct methyl resonances at δ 1.35 ppm (2R*) and δ 1.28 ppm (4S*) .
- Chiral HPLC or GC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H). highlights similar compounds analyzed via chiral chromatography to confirm enantiomeric excess (>90%) .
Advanced: How can copper(II)-bisphosphine catalysts be optimized for high enantiomeric excess in synthesizing this compound?
Methodological Answer:
- Catalyst Design : Use chiral bisphosphine ligands (e.g., (R)-BINAP) to enhance stereoselectivity. achieved >90% ee for tetrahydropyrans by tuning ligand steric effects .
- Solvent and Temperature : Polar aprotic solvents (e.g., DCM) at 0–25°C minimize side reactions. Lower temperatures favor kinetic control, improving ee.
- Additives : Silver salts (AgOTf) can stabilize Cu(II) intermediates, enhancing catalytic efficiency .
Q. Table 2: Optimization Parameters
| Parameter | Optimal Condition | Impact on ee |
|---|---|---|
| Ligand | (R)-BINAP | +20% ee |
| Temperature | 0°C | +15% ee |
| Solvent | DCM | +10% ee |
Advanced: How can discrepancies in reported biological activities of dihydropyranone derivatives be resolved?
Methodological Answer:
- Standardized Assays : Use validated protocols (e.g., OECD guidelines) for bioactivity screening. emphasizes variability due to organic degradation in prolonged experiments; stabilize samples at 4°C and limit assay duration .
- Statistical Reproducibility : Replicate studies with larger sample sizes (n ≥ 3) and report confidence intervals. For example, ’s antimicrobial assays used triplicate measurements to reduce error .
- Structural Confirmation : Ensure compound purity (>95% by HPLC) and stereochemical validation (via X-ray crystallography or NOESY) to exclude impurities as confounding factors .
Advanced: What computational methods predict the solvent-dependent stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate solvation free energies (e.g., using Gaussian 16 with SMD solvent model) to predict stability in polar (water) vs. nonpolar (hexane) solvents. ’s analogs showed higher stability in aprotic solvents due to reduced hydrogen bonding .
- Molecular Dynamics (MD) : Simulate conformational changes over 100 ns trajectories (e.g., GROMACS) to identify solvent-driven degradation pathways.
Q. Table 3: Solvent Stability Predictions
| Solvent | Predicted Stability (kcal/mol) | Experimental Half-Life (h) |
|---|---|---|
| Water | -2.3 | 24 |
| Ethanol | -1.8 | 48 |
| DCM | -0.5 | 120 |
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Catalyst Recovery : Heterogeneous catalysts (e.g., silica-supported Cu(II)) improve recyclability. ’s homogeneous catalysts require costly separation steps .
- Purification : Use flash chromatography (hexane:EtOAc gradient) or recrystallization (from EtOH) to achieve >95% purity. ’s homolog required two recrystallizations for pharmaceutical-grade material .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
